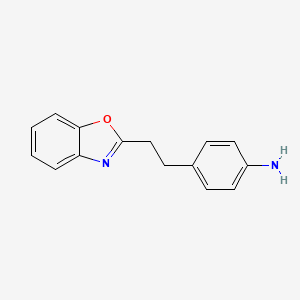
4-(2-Benzooxazol-2-yl-ethyl)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Benzooxazol-2-yl-ethyl)-phenylamine” is a benzoxazole derivative . Benzoxazole derivatives are known for their various biological properties such as antiviral, antineoplastic, anti-HIV-1, antitubercular, anthelmintic, antimicrobial, and antifungal activities .
Synthesis Analysis
Benzoxazole derivatives have been synthesized in various ways. For instance, 2-substituted benzoxazoles were synthesized and tested for their anticancer, antifungal, and antibacterial activities . The synthesis involved the use of arylhydrazono cyanomethyl, arylidene cyanomethyl, and cycloalkylidine cyanomethyl .Molecular Structure Analysis
The molecular formula of “this compound” is C15H13NO2 . The molecular weight is 239.273 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the available resources, benzoxazole derivatives have been studied extensively for their antitumor, antiviral, and antimicrobial activities .Wissenschaftliche Forschungsanwendungen
Organic Solar Cells
A study by Wu et al. (2009) discussed the synthesis and application of a star-shaped molecule incorporating the 4-(2-Benzooxazol-2-yl-ethyl)-phenylamine structure for use in organic solar cells (OSCs). This molecule, designed for improved photovoltaic properties, demonstrates a potential for enhancing power conversion efficiency in OSCs due to its strong absorption in the visible wavelength range, which is crucial for solar energy conversion (Wu et al., 2009).
Alzheimer's Disease Imaging
Cui et al. (2012) synthesized radiofluorinated derivatives of this compound for use as positron emission tomography (PET) imaging probes for cerebral β-amyloid plaques in Alzheimer's disease. These derivatives exhibit high affinity for β-amyloid aggregates and demonstrate potential as PET agents for the non-invasive diagnosis of Alzheimer's disease (Cui et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
Research by Ge et al. (2008) focused on bipolar molecules based on triphenylamine and benzimidazole derivatives for use in highly efficient single-layer OLEDs. These materials, featuring this compound, show excellent thermal stability and solubility, making them suitable for solution-processed OLEDs with improved performance due to their balanced charge transport properties (Ge et al., 2008).
Two-Photon Fluorescence Imaging
Wang et al. (2011) synthesized a star-shaped glycosylated conjugated oligomer incorporating this compound for two-photon fluorescence imaging of live cells. This compound self-assembles into nanoparticles in water, showing high quantum yield and a large two-photon absorption cross-section, indicating its potential for bioimaging applications (Wang et al., 2011).
Eigenschaften
IUPAC Name |
4-[2-(1,3-benzoxazol-2-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-6,8-9H,7,10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGJGFVVDXXCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

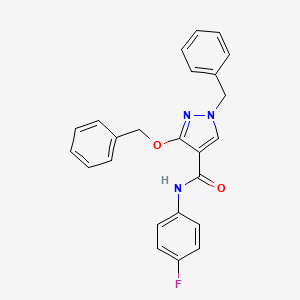
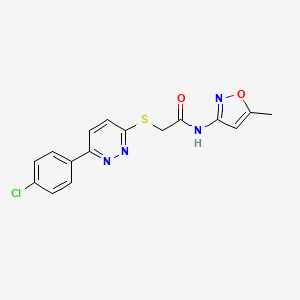
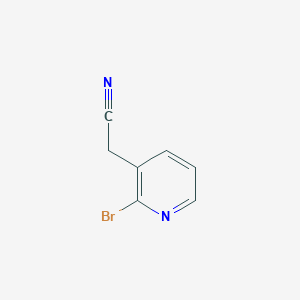
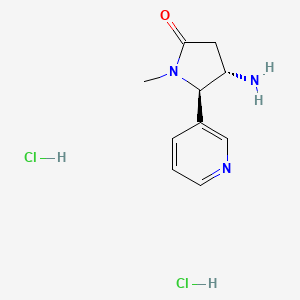
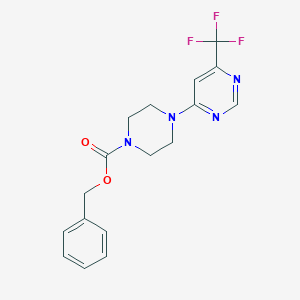
![N~5~-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922980.png)
![(4-Chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2922981.png)
![3-allyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922982.png)
![2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B2922985.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone](/img/structure/B2922986.png)


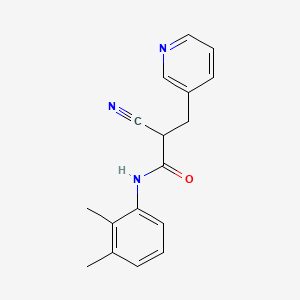
![methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2922994.png)